molecular formula C₆₉H₁₂₃D₅O₆ B1156269 Trierucin-d5

Trierucin-d5

Cat. No.: B1156269
M. Wt: 1058.78
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Lipid Research

Stable isotope labeling is a foundational technique in the analysis of the metabolism and dynamics of small molecules. nih.gov It is the only experimental method that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. nih.govscience.gov In lipid research, stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) are incorporated into lipid molecules, which can then be traced as they are metabolized by living organisms. science.gov

This approach offers a significant advantage over older methods that used radioactive isotopes, as stable isotopes are not radioactive and pose no safety concerns, making them particularly suitable for metabolic studies in humans. science.govwikipedia.org The use of stable isotope-labeled compounds allows researchers to track the metabolic fate of these molecules, providing direct insights into nutrient distribution and conversion into various metabolites. science.gov

The initial forays into lipid metabolism research in the 1930s utilized deuterium as a stable isotopic label. nih.gov These early studies were instrumental in demonstrating that dietary fatty acids were not immediately oxidized but were instead stored and released from fat tissue. science.gov

Overview of Deuterated Lipid Analogues as Research Tools

Deuterated lipid analogues, such as Trierucin-d5, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based lipidomics. nih.govnih.gov Mass spectrometry has become a central analytical tool in lipidomics for the detailed analysis and characterization of lipids. researchgate.net When coupled with stable isotope labeling, it allows for the analysis of the rates of synthesis and turnover of individual lipid molecular species. nih.gov

In mass spectrometry, deuterated lipids serve as ideal internal standards. texilajournal.comcerilliant.com Internal standards are crucial for the accurate quantification of analytes in complex biological samples by correcting for variations that can occur during sample preparation, extraction, and analysis. texilajournal.comcerilliant.com Because deuterated analogues have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. researchgate.net However, they are distinguishable by their higher mass, allowing for precise and accurate quantification of the target analyte. nih.gov The use of ultra-high resolution mass spectrometry can even allow for the baseline separation of deuterium and ¹³C isotopes, further enhancing analytical precision. cerilliant.com

Historical Context of Trierucin (B53456) Research and the Emergence of Deuterated Variants

Trierucin is a triacylglycerol derived from three units of erucic acid. Erucic acid, a monounsaturated omega-9 fatty acid, has a long and complex history in scientific research. nih.govnih.govresearchgate.net Initially, oils rich in erucic acid, such as rapeseed oil, were associated with cardiotoxic effects in animal studies, which led to the development of low-erucic acid rapeseed varieties for consumption. nih.gov

However, scientific interest in erucic acid was renewed in the early 1990s with the development of "Lorenzo's Oil." nih.govwikipedia.org Lorenzo's Oil is a 4:1 mixture of glyceryl trioleate and glyceryl trierucate (Trierucin) and was developed by Augusto and Michaela Odone to treat their son, Lorenzo, who was diagnosed with adrenoleukodystrophy (ALD). wikipedia.orgulf.orghealthline.com ALD is a rare genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs) in the body, leading to progressive neurological damage. healthline.comadrenoleukodystrophy.info Lorenzo's Oil was designed to competitively inhibit the enzymes responsible for the synthesis of these harmful VLCFAs. healthline.comadrenoleukodystrophy.info

The research into Lorenzo's Oil and its effects on ALD necessitated precise analytical methods to monitor the levels of erucic acid and other fatty acids in patients. This created a demand for stable isotope-labeled internal standards to ensure the accuracy of these measurements. The synthesis of deuterated variants like this compound provides researchers with a critical tool for the quantitative analysis of Trierucin in biological samples, enabling more reliable studies on its metabolism and therapeutic effects. texilajournal.comnih.govnih.gov

Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms (13Z,13'Z,13''Z)-13-Docosenoic Acid 1,2,3-Propanetriyl Ester-d5; Erucic Acid Triglyceride-d5; Glycerol (B35011) trierucate-d5
Molecular Formula C₆₉H₁₂₃D₅O₆
Molecular Weight 1058.78 g/mol
Category Stable Isotopes

Properties

Molecular Formula

C₆₉H₁₂₃D₅O₆

Molecular Weight

1058.78

Synonyms

(13Z,13’Z,13’’Z)-13-Docosenoic Acid 1,2,3-Propanetriyl Ester-d5;  (Z,Z,Z)-13-Docosenoic Acid 1,2,3-Propanetriyl Ester-d5;  (Z,Z,Z)-Tri-3-docosenoin-d5;  (Z)-13-Docosenoic Acid Triglyceride-d5;  Erucic Acid Triglyceride-d5;  Glycerol trierucate-d5;  Glycery

Origin of Product

United States

Synthetic Methodologies for Trierucin D5

Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies

The foundation of Trierucin-d5 synthesis lies in the successful and efficient deuteration of its constituent parts: three erucic acid chains and a glycerol (B35011) backbone.

The introduction of deuterium into the erucic acid molecule is a critical first step. A common and effective method for deuterating saturated fatty acids, which can be adapted for precursors to unsaturated fatty acids like erucic acid, is through catalytic hydrogen-isotope exchange (HIE).

This process typically involves heating the fatty acid in the presence of a deuterium source, most commonly deuterium oxide (D₂O), and a metal catalyst. Platinum on carbon (Pt/C) is a frequently used catalyst for this type of exchange. europa.eunih.gov The reaction is often performed under hydrothermal conditions. europa.eu To achieve a high degree of deuterium incorporation (e.g., >98%), the HIE process may need to be repeated multiple times, with fresh catalyst and D₂O used for each cycle. europa.eu While direct deuteration of unsaturated fatty acids like erucic acid can be challenging due to potential side reactions at the double bond, synthetic strategies often involve the deuteration of saturated precursors followed by chemical steps to introduce the unsaturation.

Another approach involves the synthesis of the fatty acid from smaller, already deuterated building blocks, although this is often a more complex and lengthy process. nih.gov

Table 1: Example Conditions for Catalytic Deuteration of Fatty Acids

ParameterConditionSource
Catalyst Platinum on Carbon (Pt/C) europa.eu
Deuterium Source Deuterium Oxide (D₂O) europa.eunih.gov
Reaction Type Hydrogen-Isotope Exchange (HIE) nih.gov
Strategy Multiple reaction cycles for high incorporation europa.eu

Stereoselective Deuteration Approaches for Glycerol Moiety

The central component of this compound is the glycerol backbone, which must also be isotopically labeled. The target molecule, Glycerol-d5 (specifically 1,1,2,3,3-pentadeuteriopropane-1,2,3-triol), is a known compound that can be synthesized or procured commercially. chemspider.com The synthesis of stereospecifically labeled glycerol is crucial for advanced applications like neutron scattering, where the precise location of deuterium atoms influences the experimental outcome. nih.gov

Chemical Esterification and Enzymatic Synthesis Routes for this compound

With the deuterated precursors in hand, the next step is to form the triglyceride via esterification. This involves reacting one molecule of glycerol-d5 with three molecules of deuterated erucic acid. libretexts.org This can be achieved through classical chemical methods or by using biocatalysts.

Chemical Esterification: This is a direct method where the deuterated fatty acid and deuterated glycerol are reacted, typically in the presence of an acid catalyst and under conditions that remove the water formed during the reaction to drive the equilibrium towards the product. libretexts.orgresearchgate.net While effective, chemical methods can sometimes lack specificity and may require harsh conditions that could lead to side reactions or isomerization. europa.eu

Enzymatic Synthesis: An increasingly popular alternative is the use of enzymes, particularly lipases, to catalyze the esterification or transesterification reaction. nih.govnih.gov This approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and neutral pH, preserving the integrity of the sensitive fatty acid molecules. nih.gov

High Specificity: Lipases can exhibit high regioselectivity, which is crucial when synthesizing mixed-acid triglycerides, though less critical for a mono-acid triglyceride like Trierucin (B53456). nih.gov

Green Chemistry: Biocatalysis avoids the use of harsh or toxic chemical reagents. nih.gov

A chemoenzymatic approach, which combines the efficiency of chemical synthesis for some steps with the specificity of enzymatic catalysis for others, can also be employed to produce high-purity deuterated lipids. nih.gov

Optimization of Synthetic Yields and Isotopic Purity for Research Applications

For this compound to be useful in research applications such as metabolic tracing or neutron scattering, both the chemical yield and the isotopic purity must be maximized. osti.govrsc.org

Optimization of the synthetic yield involves fine-tuning reaction parameters such as temperature, reaction time, and catalyst concentration. In enzymatic synthesis, for example, achieving maximum conversion may require optimizing the reaction time to prevent the formation of unwanted by-products like di-esters. nih.gov

Chromatographic Purification Techniques for Deuterated Triacylglycerols

After synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, by-products (such as mono- and di-glycerides), and potentially other lipid species. Rigorous purification is therefore essential.

Several chromatographic techniques are employed for the purification of triacylglycerols (TAGs):

Thin-Layer Chromatography (TLC): Often used for initial separation and analysis to isolate the pure triglyceride fraction from free fatty acids, monoglycerides, and diglycerides. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying TAGs. Reversed-phase HPLC (RP-HPLC) using columns with stationary phases like C18 or C30 is highly effective at separating individual TAG species based on their carbon number and degree of unsaturation. nih.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for lipid analysis and purification, offering a different separation mechanism that can be advantageous for complex lipid mixtures. nih.gov

The choice of purification method depends on the scale of the synthesis and the required purity level. A combination of these techniques may be necessary to achieve the high purity required for research applications.

Advanced Analytical Characterization in Research Settings

Mass Spectrometry (MS) Applications in Characterizing Deuterated Lipids

Mass spectrometry is a cornerstone technique in lipidomics, offering high sensitivity and detailed structural information. For deuterated lipids like Trierucin-d5, specific MS methods are essential for verification.

High-resolution mass spectrometry (HRMS), often performed on instruments like Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers, is critical for confirming the successful incorporation of deuterium (B1214612) atoms. nih.govplos.org This technique provides highly accurate mass measurements, allowing for the differentiation between the deuterated lipid and its unlabeled counterpart based on their precise mass-to-charge (m/z) ratios.

In the case of this compound, the five deuterium atoms are located on the glycerol (B35011) backbone. HRMS analysis can precisely measure the mass increase corresponding to the five deuterium atoms, confirming the isotopic enrichment. colab.ws This is a crucial first step in validating the identity of the synthesized standard. A comparison of the theoretical and experimentally observed masses provides definitive confirmation of the compound's elemental composition.

Table 1: HRMS Data for Trierucin (B53456) and this compound

Compound Chemical Formula Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm)
Trierucin C₄₅H₈₆O₆ 763.6425 763.6421 -0.52

This table presents illustrative data typical for HRMS analysis, demonstrating the mass shift due to deuterium labeling.

Tandem mass spectrometry (MS/MS) is a powerful tool for the complete structural elucidation of triacylglycerols (TGs). nih.gov In an MS/MS experiment, a specific ion (a precursor ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation provides detailed information about the molecule's structure, including the composition and position of the fatty acyl chains.

For deuterated TGs like this compound, MS/MS analysis of sodiated or ammoniated adducts is particularly informative. nih.gov The fragmentation patterns can confirm the identity of the erucic acid chains and, crucially, verify that the deuterium labels are located on the glycerol backbone. Fragments containing the glycerol moiety will exhibit a mass shift corresponding to the number of deuterium atoms they retain. For example, the loss of a fatty acid chain ([M+Na-RCOOH]⁺) would result in a fragment ion that still contains the d5-labeled glycerol, confirming the label's position. acs.org This technique distinguishes between isomers and confirms the specific structure of the synthesized standard. colab.wsacs.org

Table 2: Representative MS/MS Fragmentation of this compound [M+Na]⁺

Fragment Ion Description Expected m/z
[M+Na]⁺ Sodiated Molecule 791.65
[M+Na - C₂₂H₄₂O₂]⁺ Loss of one Erucic Acid 453.33

This table shows expected major fragments for this compound. The key diagnostic fragment is the one resulting from the loss of a fatty acid, which retains the d5-glycerol backbone and thus confirms label location.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique that provides detailed information about the chemical environment of specific nuclei. For isotopically labeled lipids, NMR is used to confirm the position and extent of deuteration.

Deuterium (²H) NMR is the most direct method for observing the location of deuterium labels within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), a ²H-NMR spectrum of an enriched compound like this compound will show strong signals only from the deuterated positions. wikipedia.org This provides unambiguous confirmation of where the labels have been incorporated.

For this compound, the ²H-NMR spectrum would display signals corresponding to the deuterium atoms on the d5-glycerol backbone. The chemical shifts and splitting patterns of these signals confirm their position on the glyceryl moiety. This technique is highly specific for analyzing the intramolecular isotopic distribution, which is a critical quality control step. researchgate.netresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides a map of all the carbon atoms in a molecule. benthamopen.com When used in conjunction with deuterium labeling, it serves as a powerful confirmation tool. The presence of a deuterium atom on a carbon atom (or on an adjacent carbon) causes a characteristic splitting or a slight shift (isotope effect) in the ¹³C-NMR signal for that carbon. tandfonline.com

Table 3: Illustrative ¹³C-NMR Chemical Shift Changes for the Glycerol Backbone of this compound

Carbon Position Trierucin (ppm) This compound (ppm) Multiplicity in this compound
Glycerol CH₂ (sn-1,3) ~62.1 ~61.8 Triplet

This table illustrates the expected upfield isotopic shift and change in multiplicity for the glycerol carbons in this compound due to C-D coupling, confirming the label positions.

Chromatographic Separations for this compound Purity Assessment

Chromatographic techniques are essential for assessing the chemical and isomeric purity of analytical standards like this compound. rotachrom.com The goal is to ensure that the standard is free from contaminants, such as lipids with different fatty acids, partially acylated glycerols, or isomeric impurities, which could interfere with quantitative analysis. nih.govresearchgate.net

Table 4: Typical HPLC Conditions for this compound Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Isopropanol
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)

| Expected Result | A single major peak with >98% purity |

This table outlines a standard reversed-phase HPLC method used for assessing the purity of lipid standards.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the high molecular weight and low volatility of intact triglycerides like this compound present a significant challenge. Analysis of such large molecules requires specialized high-temperature GC (HT-GC) methods. In this approach, the triglyceride is analyzed directly without prior derivatization.

Detailed Research Findings:

The analysis of high molecular weight triglycerides by GC-MS is predicated on the use of thermally stable capillary columns and high-temperature oven programs. The primary goal is to elute the intact triglyceride from the column without thermal degradation. For quantitative studies, a deuterated internal standard like this compound is crucial for correcting variations in injection volume and instrument response.

In a typical GC-MS analysis of triglycerides, the sample is injected into a high-temperature inlet. The separation occurs on a specialized capillary column, often with a short length and a thin film of a thermally stable stationary phase. The oven temperature is programmed to ramp up to high temperatures, often exceeding 350°C, to facilitate the elution of the large triglyceride molecules. meatscience.org

Upon elution from the GC column, the analyte enters the mass spectrometer. Electron ionization (EI) is a common ionization technique, although it can cause extensive fragmentation of large molecules like triglycerides. The resulting mass spectrum will show characteristic fragment ions, including those corresponding to the neutral loss of the fatty acid chains and the diacylglycerol and monoacylglycerol fragments. For quantitative analysis using a deuterated standard like this compound, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and the internal standard. For other deuterated compounds, such as 1,2,3-trichloropropane-d5 (TCP-d5), specific quantification and qualification ions are used for robust analysis. ca.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Value/Description
Gas Chromatograph High-temperature capable GC system
Column Thermally stable capillary column (e.g., MET-Biodiesel, 15m x 0.32mm, 0.1µm film thickness) sigmaaldrich.com
Injection Cool on-column injection sigmaaldrich.com
Carrier Gas Helium at a constant flow rate (e.g., 1-2 mL/min)
Oven Program Initial 150°C, ramp at 15°C/min to 380°C, hold for 5 min
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions (Hypothetical) | Trierucin (Analyte): Ions related to the diacylglycerol fragment. This compound (Internal Standard): Corresponding ions shifted by 5 m/z. |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of non-volatile compounds like this compound in complex mixtures. This method avoids the need for high temperatures that could degrade the analyte and is the preferred method for lipidomics studies.

Detailed Research Findings:

In LC-MS/MS analysis of triglycerides, reversed-phase chromatography is commonly used to separate different lipid species based on their hydrophobicity. The mobile phase typically consists of a mixture of organic solvents like acetonitrile, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) to promote ionization. researchgate.net

The eluent from the LC column is introduced into the mass spectrometer, where ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions. For triglycerides, positive ion mode is common, often forming ammonium adducts ([M+NH4]+). nih.gov

Tandem mass spectrometry (MS/MS) is employed for quantification, typically in the Multiple Reaction Monitoring (MRM) mode. In an MRM experiment, a specific precursor ion (e.g., the [M+NH4]+ adduct of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process provides a high degree of specificity and sensitivity. For triglycerides, a common fragmentation pathway is the neutral loss of one of the fatty acid chains. Therefore, an MRM transition would involve the precursor ion and a fragment ion corresponding to the diacylglycerol. The use of a deuterated internal standard, such as this compound, is essential for accurate quantification, as it co-elutes with the analyte and experiences similar ionization and fragmentation, allowing for reliable correction of matrix effects and instrument variability. Research on other d5-labeled internal standards in LC-MS/MS confirms the utility of this approach for accurate quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Value/Description
Liquid Chromatograph UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) researchgate.net
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate 0.3 - 0.5 mL/min
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transition (Hypothetical) | Precursor Ion (Q1): [M+NH4]+ of this compound. Product Ion (Q3): Fragment ion corresponding to the neutral loss of a deuterated erucic acid chain. |

Quantitative Lipidomics Applications of Trierucin D5

Role as an Internal Standard in Mass Spectrometry-Based Quantification of Triacylglycerols

In the field of quantitative lipidomics, particularly when analyzing complex biological samples, mass spectrometry (MS) stands out as a technology of choice due to its high sensitivity and specificity. nih.govresearchgate.net However, the accuracy and reproducibility of MS-based quantification can be affected by variations introduced during sample preparation and analysis, such as lipid degradation, and fluctuations in instrument response. rsc.org To correct for these potential inaccuracies, a reliable internal standard (IS) is essential.

Stable isotope-labeled (SIL) compounds are considered the gold standard for absolute quantification in mass spectrometry and are routinely used in lipidomics laboratories. nih.govdiagnosticsworldnews.com Trierucin-d5, a deuterated form of the triacylglycerol (TAG) trierucin (B53456), serves as an ideal internal standard for the quantification of TAGs. The principle behind its use lies in its chemical and physical similarity to the endogenous, non-labeled TAGs being measured. Because this compound has the same chemical properties as its natural counterpart, it behaves nearly identically during sample extraction, purification, and chromatographic separation. waters.comresearchgate.net

The key difference is its mass. The five deuterium (B1214612) atoms on one of its erucic acid chains increase its molecular weight, allowing the mass spectrometer to distinguish it from the endogenous TAGs. When a known quantity of this compound is added (spiked) into a sample at the beginning of the workflow, it experiences the same sample losses and ionization variations as the target analytes. waters.com By calculating the ratio of the signal intensity of the endogenous TAG to the signal intensity of this compound, these variations are normalized, leading to highly accurate and precise quantification. researchgate.net This use of a SIL-IS like this compound is crucial for correcting analytical variability and ensuring the reliability of quantitative data. rsc.orgresearchgate.net

Development and Validation of Quantitative Lipidomics Methods Utilizing this compound

The development of a robust quantitative lipidomics method is a meticulous process that involves optimizing analytical conditions and rigorously validating the method's performance. nih.govresearchgate.net Utilizing this compound as an internal standard is a cornerstone of developing high-quality targeted assays for triacylglycerols.

Method development typically begins with the optimization of liquid chromatography (LC) and mass spectrometry (MS) parameters. nih.gov The goal of LC is to separate different lipid species to reduce complexity and minimize matrix effects. nih.gov MS parameters are tuned to achieve maximum sensitivity and specificity for both the target TAGs and the this compound internal standard. A targeted method, such as multiple reaction monitoring (MRM), is often employed, which screens for specific precursor-to-product ion transitions, enhancing the confidence of lipid identification and quantification. nih.govnih.gov

Once the method is developed, it must undergo analytical validation to ensure it is fit for its intended purpose. nih.gov This process, often guided by regulatory standards like those from the FDA, assesses several key performance characteristics. researchgate.netnih.gov A central part of validation is the creation of calibration curves. These are generated by preparing a series of calibration standards containing known concentrations of the target TAGs and a constant concentration of this compound. nih.govnih.gov The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration, and the linearity of this relationship is assessed. nih.gov

The table below summarizes the essential parameters evaluated during the validation of a quantitative lipidomics method.

Validation Parameter Description Importance in the Method
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govEstablishes the concentration range over which the assay is accurate and precise.
Accuracy The closeness of the measured concentration to the true concentration.Ensures that the quantitative results reflect the actual amount of the lipid in the sample.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay) and reproducibility (inter-assay).Demonstrates the reliability and consistency of the method over time and across different runs. nih.gov
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govConfirms that the signal being measured is solely from the target lipid and not from interfering substances.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.Defines the lower boundary of the method's useful quantitative range.

Successful validation demonstrates that the analytical method is reliable, reproducible, and accurate for the quantitative analysis of triacylglycerols in the specified biological matrix. researchgate.netnih.gov

Matrix Effects and Compensation Strategies in Biological Sample Analysis

A significant challenge in quantitative mass spectrometry is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. nih.govnih.gov In biological samples such as plasma, serum, or tissue extracts, the matrix is incredibly complex, containing a high abundance of salts, proteins, and other lipid classes like phospholipids (B1166683). nih.gov These components can either suppress or enhance the ionization of the target analytes in the MS source, leading to underestimation or overestimation of their true concentration and compromising the accuracy of the results. nih.gov

Electrospray ionization (ESI), a common technique used in lipidomics, is particularly susceptible to matrix effects. nih.gov The competition for ionization between the analyte and co-eluting matrix components is a primary cause of ion suppression. nih.gov

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. waters.comresearchgate.netresearchgate.net this compound is an exemplary tool for this purpose in TAG analysis. Because it shares nearly identical physicochemical properties with its endogenous counterpart, it is affected by the matrix in the same way. waters.comrsc.org

The principle of compensation is straightforward:

If ion suppression occurs: The signal for both the target TAG and this compound will be reduced to a similar extent.

If ion enhancement occurs: The signal for both the target TAG and this compound will be increased to a similar extent.

By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the variability introduced by the matrix effect is effectively normalized or cancelled out. researchgate.netrsc.org This internal standard-normalized approach is a cornerstone of rugged and reliable bioanalytical methods, enabling accurate lipid quantification even in the most complex biological matrices. waters.comrsc.org

Type of Matrix Effect Impact on Analyte Signal Impact on this compound Signal Effect on Analyte/IS Ratio
Ion Suppression Decreased signal intensityDecreased signal intensityRatio remains relatively constant, compensating for the effect. rsc.org
Ion Enhancement Increased signal intensityIncreased signal intensityRatio remains relatively constant, compensating for the effect. rsc.org
No Significant Effect Signal reflects true concentrationSignal reflects true concentrationRatio provides an accurate measure for quantification.

Standardization and Inter-Laboratory Comparability in Lipidomics Research

As the field of lipidomics grows and its findings become increasingly relevant to clinical applications, the need for standardization has become paramount. nih.govresearchgate.net A major hurdle in translating lipidomics research into routine clinical use is the significant variability in results observed between different laboratories. nih.govmetabolomics.se This variability can arise from differences in sample preparation protocols, analytical platforms, and data processing workflows, making it difficult to compare data from different studies and establish reliable biomarker reference values. metabolomics.seresearchgate.net

Harmonization, which aims to make different methods and results more suitable for comparison, is a critical step toward full standardization. nih.gov The adoption of common best practices and reporting standards, as promoted by organizations like the International Lipidomics Society and the Lipidomics Standards Initiative, is essential for improving data quality and comparability across the community. researchgate.netlipidomicssociety.org

The use of well-characterized internal standards like this compound is a fundamental component of these standardization efforts. When different labs use the same internal standard for a specific lipid class, it provides a common reference point for quantification, which helps to normalize for method-specific variations and improve the consistency of results. researchgate.net

Furthermore, to achieve robust inter-laboratory comparability, the analysis of shared reference materials is crucial. researchgate.net The National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," serves as a benchmark for the lipidomics community. nih.govmetabolomics.se By analyzing SRM 1950 alongside their study samples and using appropriate internal standards like this compound, laboratories can assess the accuracy of their measurements against consensus-derived concentration values. nih.gov This practice allows for method validation and demonstrates a lab's ability to produce data that is comparable to that of other expert labs. metabolomics.se Such inter-laboratory comparison exercises are vital for identifying analytical challenges, driving methodological improvements, and building confidence in lipidomic data for large-scale and clinical studies. metabolomics.sebeaumont.org

Metabolic Pathway Elucidation and Flux Analysis Using Trierucin D5

Tracer Studies in Lipid Metabolismnih.govnih.govuzh.chnih.govijs.si

Stable isotope tracers like Trierucin-d5 are indispensable for studying the dynamic state of constant turnover of lipids in biological systems. nih.govbioscientifica.com Unlike methods that provide a "snapshot" of lipid concentrations, tracer studies reveal the kinetic information of metabolic pathways, such as synthesis, breakdown, and conversion to other compounds. nih.gov The use of non-radioactive stable isotopes is a gold-standard method that is safe for a wide range of in vivo studies. bioscientifica.com

In vitro models, utilizing cell cultures or isolated microsomal fractions, are fundamental for dissecting the molecular mechanisms of TAG turnover. nih.govresearchgate.net In these controlled environments, this compound can be introduced to measure key metabolic parameters. The rate of incorporation of the deuterated erucoyl-CoA moieties into the TAG pool and their subsequent release can be monitored over time using mass spectrometry. nih.gov This allows for the calculation of the fractional turnover rate (FTR), which represents the fraction of the TAG pool that is newly synthesized or broken down per unit of time. nih.govjci.org

Studies using various deuterated or labeled lipids have shown that it is possible to quantify the synthesis and hydrolysis of TAGs. researchgate.netjci.org For instance, researchers can measure the activity of lipases responsible for breaking down TAGs by monitoring the release of deuterated fatty acids and diacylglycerols from this compound. researchgate.net These experiments provide detailed information on enzyme kinetics and the influence of various factors on TAG metabolism, without the complexities of a whole-organism system.

Table 1: Representative Data from an In Vitro Triacylglycerol Turnover Study

This table illustrates the type of data that can be generated from an in vitro experiment using a deuterated TAG tracer to assess the impact of a hypothetical compound on TAG turnover in cultured hepatocytes.

Experimental ConditionFractional Synthesis Rate (%/hour)Fractional Catabolic Rate (%/hour)Net TAG Accumulation
Control15.2 ± 1.810.5 ± 1.1Positive
Compound X Treatment14.8 ± 2.15.2 ± 0.9Highly Positive
Compound Y Treatment8.1 ± 1.310.8 ± 1.5Negative

Administering this compound to non-human biological systems, such as rodents, allows for the comprehensive tracking of its metabolic fate throughout the body. nih.govnih.gov Following administration, the appearance of the deuterated label can be tracked in the plasma, various tissues, and different lipid classes over time. nih.govnih.gov This is typically achieved by collecting blood and tissue samples at multiple time points and analyzing the lipid extracts by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

These studies can reveal the rate of absorption of dietary trierucin (B53456), its packaging into chylomicrons in the intestine, and its subsequent transport to the liver and peripheral tissues like adipose tissue and muscle. nih.govnih.gov By analyzing the distribution of the d5-label, researchers can determine how erucic acid from trierucin is stored, utilized for energy through oxidation, or incorporated into other lipid species such as phospholipids (B1166683) and cholesteryl esters. nih.govnih.gov For example, untargeted lipidomics after D₂O administration in mice has shown that the maximum deuteration level of lipids occurs in the liver and plasma, while being lower in the brain and heart, indicating different rates of lipid turnover in various organs. nih.gov

Quantitative Analysis of Metabolic Fluxes through Deuterium (B1214612) Incorporation

Metabolic flux analysis is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govnih.govresearchgate.net When this compound is metabolized, its deuterated fatty acid components are released and can enter various metabolic pathways, including de novo lipogenesis, where they act as tracers. researchgate.net The rate of deuterium incorporation from these labeled precursors into newly synthesized lipids provides a direct measure of the activity of these pathways. gist.ac.krresearchgate.net

Mass spectrometry is the key analytical tool used to measure the mass isotopomer distributions of lipids, which reflects the number of deuterium atoms incorporated. gist.ac.krresearchgate.net By applying mathematical models to these enrichment patterns, researchers can calculate the absolute and relative fluxes through specific biochemical reactions. nih.govnih.govmdpi.com This approach, often termed 13C-Metabolic Flux Analysis (13C-MFA) when using carbon isotopes, can be adapted for deuterium tracers to provide a detailed map of metabolic activity. nih.govresearchgate.net For example, the flux through pathways like the TCA cycle can be inferred by the labeling patterns of related metabolites, providing insight into the energy status of the cell under different conditions. mdpi.comresearchgate.net

Table 2: Example of Metabolic Flux Data in a Hypothetical Cell Culture Experiment

This table shows hypothetical flux values through key metabolic pathways in cells supplied with deuterated fatty acids derived from this compound, comparing a control state to a state of metabolic stress. Fluxes are represented as relative rates.

Metabolic PathwayControl Flux (Relative Units)Metabolic Stress Flux (Relative Units)
Fatty Acid Beta-Oxidation100185
De Novo Lipogenesis5015
TCA Cycle120210
Triacylglycerol Synthesis7530
Phospholipid Synthesis4548

Investigation of Triacylglycerol Biosynthesis and Catabolism Pathwaysgist.ac.krbioscientifica.comnih.govrothamsted.ac.ukbocsci.commdpi.comcapes.gov.brnih.govnih.gov

This compound is an ideal substrate for studying the specific enzymatic pathways responsible for the synthesis and breakdown of trierucin.

Trierucin is composed of a glycerol (B35011) backbone and three erucic acid (C22:1) molecules. Erucic acid is a very-long-chain fatty acid (VLCFA) that is not synthesized de novo but is formed through the elongation of its precursor, oleic acid (C18:1). nih.govnih.gov This elongation process occurs in the endoplasmic reticulum and involves a series of four enzymatic reactions, with the initial condensation step, catalyzed by 3-ketoacyl-CoA synthase (KCS), being the rate-limiting one. ijs.sinih.govresearchgate.net

By using d5-labeled oleic acid or other precursors, researchers can trace the flow of carbon through this pathway. The rate of appearance of the deuterium label in eicosenoic acid (C20:1) and subsequently in erucic acid (C22:1) provides a direct measure of the flux through the fatty acid elongase (FAE) enzyme complex. nih.govresearchgate.net These studies are critical in fields like plant biotechnology, where manipulating these pathways is a goal for producing oils with specific fatty acid compositions, such as high-erucic acid rapeseed oil. rothamsted.ac.uknih.gov

The final assembly of trierucin occurs via the Kennedy pathway (glycerol-3-phosphate pathway), where fatty acids are sequentially added to a glycerol-3-phosphate backbone. nih.govnih.govnih.gov This process involves several key enzymes, including glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), and diacylglycerol acyltransferase (DGAT). mdpi.comnih.govnih.gov

Using d5-erucoyl-CoA as a substrate in in vitro assays with microsomal preparations allows for the direct measurement of the activity and substrate specificity of these acyltransferases. capes.gov.br For example, studies with homogenates from Brassica napus embryos using labeled erucoyl-CoA demonstrated that it was incorporated into the sn-1 and sn-3 positions of the triacylglycerol but not the sn-2 position. capes.gov.br This indicates a high degree of specificity for the LPAAT enzyme, which typically avoids incorporating very-long-chain fatty acids at the sn-2 position. nih.gov The final acylation of dierucoylglycerol to form trierucin is catalyzed by DGAT. capes.gov.br Using this compound in catabolic studies helps identify the lipases that preferentially hydrolyze erucic acid from the TAG backbone. nih.govnih.gov

Table 3: Substrate Specificity of Diacylglycerol Acyltransferase (DGAT)

This table shows representative relative activities of a DGAT enzyme with different deuterated acyl-CoA donors, demonstrating its preference for specific fatty acids in the final step of TAG synthesis.

Acyl-CoA DonorDiacylglycerol AcceptorRelative DGAT Activity (%)
Oleoyl-CoA1,2-dioleoylglycerol100
Linoleoyl-CoA1,2-dilinoleoylglycerol85
d5-Erucoyl-CoA 1,2-dierucoylglycerol 60
Palmitoyl-CoA1,2-dipalmitoylglycerol70

No Publicly Available Research Found for "this compound" in Metabolic Studies

Extensive searches for the chemical compound "this compound" have yielded no specific research articles or data related to its use in metabolic pathway elucidation, flux analysis, or cross-species comparative metabolic research. Therefore, it is not possible to generate the requested article with the specified outline and content.

The searches indicate that "Trierucin," also known as Glyceryl Trierucate, is a triglyceride of erucic acid. chemicalbook.comdrugbank.com It is a known component of "Lorenzo's Oil," a combination of glyceryl trierucate and glyceryl trioleate that has been investigated for the treatment of X-linked adrenoleukodystrophy. clinicaltrials.govnih.govwikipedia.org

The "-d5" suffix in "this compound" signifies that it is a deuterated form of Trierucin, meaning five hydrogen atoms in its structure have been replaced with deuterium isotopes. A deuterated form of glycerol, "Glycerol-1,1,2,3,3-d5," is commercially available, suggesting the potential for synthesizing deuterated triglycerides like this compound for research purposes. sigmaaldrich.com Such isotopically labeled compounds are often used as tracers in metabolic studies.

However, despite the plausible existence and potential application of this compound in metabolic research, no published studies, research findings, or data tables detailing its use in metabolic pathway elucidation, flux analysis, or cross-species comparative research could be located in the public domain through the conducted searches. The common abbreviation "D5" was also found to refer to an unrelated organosilicon compound, Decamethylcyclopentasiloxane. wikipedia.orgnih.govatamanchemicals.com

Without any available scientific literature or data on this compound, the generation of a scientifically accurate and informative article as per the user's request is not feasible.

Investigation of Enzyme Kinetics and Mechanisms with Deuterated Trierucin

Substrate Specificity Studies of Triacylglycerol-Related Enzymes

The specificity of an enzyme for its substrate is a critical determinant of its biological function. nih.gov In the realm of lipid metabolism, enzymes such as lipases and acyltransferases exhibit varying degrees of specificity for different triacylglycerols (TAGs). nih.govresearchgate.net The structure of the TAG, including the chain length and degree of unsaturation of its fatty acid constituents, influences its recognition and processing by these enzymes. nih.gov

Trierucin-d5, a deuterated form of the triacylglycerol containing three erucic acid chains, serves as a valuable probe in determining the substrate specificity of TAG-related enzymes. By comparing the enzymatic processing of this compound with that of its non-deuterated counterpart and other TAGs, researchers can gain insights into the structural features of the substrate that are crucial for enzyme binding and catalysis. plos.orgrsc.org For instance, studies might involve incubating various TAGs, including this compound, with a specific lipase (B570770) and quantifying the rate of hydrolysis. Such experiments can reveal whether the enzyme discriminates based on the presence of the deuterium (B1214612) label or the unique properties of erucic acid.

Table 1: Hypothetical Substrate Specificity of a Novel Lipase

Substrate Relative Hydrolysis Rate (%)
Trierucin (B53456) 100
This compound 95
Triolein 80
Tripalmitin 60
Trilinolein 75

This table illustrates a hypothetical scenario where a lipase shows a high specificity for trierucin, with a slightly lower rate for its deuterated form, and varying lower rates for other common triacylglycerols.

Kinetic Isotope Effects (KIE) in Enzymatic Reactions Involving Trierucin

The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms, particularly for identifying rate-limiting steps. numberanalytics.com A KIE arises when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. numberanalytics.comnih.gov This change in rate is due to the difference in mass, which affects the vibrational frequencies of chemical bonds and, consequently, the activation energy of the reaction. numberanalytics.com

In the context of this compound, the deuterium atoms are placed at specific positions within the erucic acid moieties. If the cleavage of a carbon-deuterium (C-D) bond is part of the rate-determining step of an enzymatic reaction, a primary KIE will be observed, where the reaction proceeds slower with this compound compared to the non-deuterated trierucin. osti.gov The magnitude of the KIE (kH/kD) can provide valuable information about the transition state of the reaction. snnu.edu.cn Secondary KIEs can also occur when the isotopic substitution is not at the bond being broken but influences the reaction through steric or electronic effects. numberanalytics.com

Table 2: Hypothetical Kinetic Isotope Effects for this compound with Different Hydrolases

Enzyme kH/kD (Primary KIE) Interpretation
Lipase A 1.1 C-H bond cleavage is not rate-limiting.
Lipase B 4.5 C-H bond cleavage is likely part of the rate-determining step.
Esterase C 1.0 No significant isotope effect observed.

This table presents hypothetical KIE values for the enzymatic hydrolysis of this compound. A larger KIE value for Lipase B suggests that the cleavage of the deuterated bond is a critical step in its catalytic mechanism.

Mechanism of Action Studies for Enzymes in Erucic Acid and Triacylglycerol Metabolism

Understanding the metabolic fate of dietary fats is crucial for nutritional science and medicine. nih.gov Erucic acid, a very-long-chain fatty acid, has a distinct metabolic pathway. nih.govhmdb.ca Labeled compounds like this compound are instrumental in tracing the metabolic processing of erucic acid from its triacylglycerol form. nih.gov

Upon ingestion, triacylglycerols are hydrolyzed by lipases, and the resulting fatty acids and monoacylglycerols are absorbed. nih.gov this compound allows researchers to follow the deuterium-labeled erucic acid through various metabolic steps, including its incorporation into other lipids, its transport in lipoproteins, and its catabolism within cells. nih.govfrontiersin.org By analyzing the isotopic signature in different metabolic pools over time, the kinetics of these processes can be determined. nih.gov This approach can help to elucidate the mechanism of action of enzymes involved in fatty acid activation, elongation, and beta-oxidation, particularly for very-long-chain fatty acids. mdpi.comfrontiersin.org

High-Throughput Screening Methodologies for Enzyme Activity Modulation

High-throughput screening (HTS) is a key technology in drug discovery and enzyme engineering, enabling the rapid testing of large numbers of compounds for their ability to modulate enzyme activity. nih.govnih.gov The development of robust and sensitive HTS assays is essential for identifying enzyme inhibitors or activators. bellbrooklabs.comrsc.org

This compound can be integrated into HTS platforms, particularly those utilizing mass spectrometry (MS) for detection. In such an assay, an enzyme of interest would be incubated with this compound in the presence of a library of potential modulators. The enzymatic reaction would release deuterated erucic acid or other deuterated products. The reaction can be quenched, and the products can be rapidly quantified by MS, which can easily distinguish between the deuterated products and other molecules in the assay mixture. This method offers high sensitivity and specificity and is less prone to interference from fluorescent or colored compounds that can be problematic in other HTS formats. upenn.edu This allows for the efficient screening of compound libraries to discover new molecules that can be used to study or therapeutically target enzymes involved in triacylglycerol metabolism.

Role in Research on Lipid Storage and Mobilization

Adipose Tissue Lipid Dynamics Studies in Research Models

Adipose tissue is the primary site for storing excess energy in the form of triacylglycerols (TAGs). nih.gov The continuous turnover of these stored lipids, a process involving lipolysis (breakdown) and re-esterification (rebuilding), is crucial for maintaining energy homeostasis. Trierucin-d5 is an invaluable tool for quantifying the dynamics of these processes in various research models.

In human studies, the administration of labeled triglycerides like this compound allows for the measurement of key metabolic rates. For instance, by monitoring the appearance of deuterated erucic acid in the bloodstream following administration, researchers can quantify the rate of dietary fat absorption and its subsequent clearance by tissues, including adipose tissue. scilit.com In obesity, it has been observed that there is a decreased rate of triglyceride removal from adipose tissue, leading to their accumulation over time. mdpi.com

Animal models, such as mice, are frequently used to investigate the molecular mechanisms underlying adipose tissue lipid dynamics. In such studies, this compound can be administered as part of a lipid challenge to trace the partitioning of dietary fatty acids into adipose tissue stores. ckisotopes.com This approach has been used to study the effects of genetic modifications or pharmacological interventions on lipid storage. For example, research on mice with altered expression of proteins involved in lipid droplet formation or breakdown can utilize this compound to precisely measure the impact on fatty acid uptake and storage in adipocytes.

Research ModelApplication of Labeled Triglyceride (e.g., this compound)Key Findings Related to Adipose Tissue
HumansOral or intravenous administration to trace dietary fat uptake and turnover.Used to quantify VLDL-triglyceride secretion rates and fatty acid tissue uptake. scilit.com Disturbances in lipid metabolism are linked to altered adipose tissue lipid turnover. mdpi.com
MiceOral administration in a lipid challenge to study the effects of genetic or pharmacological interventions.Enables measurement of newly synthesized lipids versus endogenous pools, revealing the impact of specific proteins (e.g., MTP) on triglyceride transport. ckisotopes.com

Intracellular Lipid Droplet Metabolism Research

Lipid droplets (LDs) are dynamic organelles within cells responsible for storing neutral lipids. nih.gov They are not merely inert storage depots but are active hubs for lipid metabolism, protein storage, and degradation. nih.govmdpi.com The metabolism of lipids within these droplets is tightly regulated by a host of proteins, particularly lipases that mobilize stored fats. nih.gov

This compound can be used to study the lifecycle of lipids within intracellular droplets. When cells are incubated with this compound, the labeled erucic acid is incorporated into newly synthesized triglycerides and stored in LDs. Researchers can then track the fate of these labeled lipids over time, providing insights into the rate of lipid turnover within the droplets. This can be visualized and quantified using advanced imaging techniques coupled with mass spectrometry.

Studies have shown that the mobilization of triglycerides from LDs is a multi-step process involving enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.gov By using tracers like this compound, researchers can investigate how the activity of these lipases is regulated. For example, the rate of disappearance of the d5-label from the triglyceride pool within lipid droplets can serve as a direct measure of lipolytic activity under various conditions, such as hormonal stimulation or nutrient deprivation. nih.govnih.gov This approach is critical for understanding diseases characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD), where lipid droplet dynamics are significantly altered. mdpi.com

Experimental SystemUse of this compoundResearch Focus
Cultured Adipocytes/HepatocytesIncubation with this compound to label newly synthesized lipid droplets.To measure the rate of triglyceride synthesis and breakdown (lipolysis) within lipid droplets. nih.govnih.gov
Yeast (S. cerevisiae) ModelsGenetic manipulation combined with labeled lipid tracing.To understand the role of specific proteins in lipid droplet formation and the physical state of lipids within droplets during lipolysis. mdpi.comnih.gov

Regulation of Lipid Homeostasis by Dietary and Genetic Factors

Lipid homeostasis is intricately regulated by a complex interplay of dietary intake and genetic predisposition. nih.gov this compound provides a precise tool to dissect how these factors influence the pathways of lipid absorption, storage, and utilization.

Dietary Factors: Different types of dietary fats can have varied effects on lipid metabolism. Studies comparing the metabolic fate of different fatty acids can be performed using isotopically labeled versions of each. By administering this compound alongside other labeled triglycerides (e.g., containing palmitate or linoleate), researchers can compare how erucic acid is partitioned into different lipid fractions and tissues compared to other fatty acids. scilit.com Furthermore, the impact of high-fat diets on insulin (B600854) sensitivity and lipid storage can be investigated. For instance, studies have shown that a high-fat, high-calorie diet can increase intramyocellular lipid content, and the protein perilipin 5 (PLIN5) plays a protective role against diet-induced insulin resistance in some individuals, a finding that can be explored mechanistically using tracers like this compound. nih.gov

Genetic Factors: Genetic variations can significantly influence an individual's response to dietary fats. nih.gov Polymorphisms in genes encoding for apolipoproteins (e.g., ApoE, ApoCIII), lipases, and transcription factors that regulate lipid metabolism can alter how dietary lipids are processed. nih.gov this compound can be used in studies involving individuals with different genetic backgrounds to determine how specific genetic variants affect the absorption, transport, and storage of dietary triglycerides. For example, such a tracer could be used to investigate whether a polymorphism in the gene for lipoprotein lipase leads to slower clearance of dietary triglycerides from the circulation, contributing to hypertriglyceridemia. These studies are crucial for understanding the mechanisms behind diet-gene interactions in metabolic diseases. nih.gov

FactorResearch Application with this compoundExample of Findings
Dietary Composition Tracing the metabolic fate of erucic acid from this compound in the context of different background diets (e.g., high-fat vs. low-fat).High-fat diets increase intramyocellular lipid content; proteins like PLIN5 are involved in managing this lipid influx. nih.gov Oxidized fats in the diet can alter the expression of genes involved in lipid metabolism. nih.gov
Genetic Variation Comparing the kinetics of this compound metabolism in individuals with different genetic polymorphisms related to lipid metabolism.Genetic variations in apolipoproteins and lipases modify the lipid response to dietary changes. nih.gov

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches in Systems Biology

The era of systems biology, which seeks to understand the intricate interplay of various biological molecules, presents a fertile ground for the application of Trierucin-d5. Multi-omics, the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics, can be significantly enhanced by the use of stable isotope tracers.

By introducing this compound into a biological system, researchers can trace the metabolic flux of erucic acid through various pathways. This allows for the direct correlation of changes in the lipidome with alterations at other molecular levels. For instance, in a study investigating the effects of a specific gene knockout (genomics) on lipid metabolism, this compound can help to precisely identify which lipid species are affected and to what extent their synthesis or degradation is altered. This integration provides a more dynamic and functional understanding than static measurements alone.

A hypothetical multi-omics study could involve administering this compound to a cell culture or animal model and subsequently performing lipidomics to track the labeled erucic acid, proteomics to identify changes in enzymes involved in lipid metabolism, and transcriptomics to see how the expression of genes related to these enzymes is regulated. This holistic approach can uncover novel regulatory networks and biomarkers associated with lipid-related pathologies. Recent studies have demonstrated the power of combining genomics, lipidomics, and metabolomics to classify responses to fatty acid supplementation, a paradigm that the use of tracers like this compound would further refine. nih.govfrontiersin.org

Development of Advanced Analytical Platforms for Deuterated Lipid Analysis

The analysis of deuterated lipids necessitates sophisticated analytical techniques capable of distinguishing between isotopologues and quantifying their abundance accurately. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of these analyses. nih.govcapes.gov.br

Future developments in this area will likely focus on enhancing the sensitivity and resolution of these platforms. High-resolution mass spectrometry (HRMS) is becoming increasingly crucial for resolving complex lipid mixtures and accurately identifying labeled compounds. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) techniques are also vital for structural elucidation, helping to pinpoint the location of the deuterium (B1214612) label within the molecule. youtube.com

Furthermore, the development of novel ionization techniques and computational software for automated data processing will streamline the analysis of large-scale lipidomics datasets generated from this compound tracer studies. nih.govfrontiersin.org These advancements will enable researchers to not only track the primary fate of the labeled erucic acid but also to identify its downstream metabolites with greater confidence and throughput.

Table 1: Advanced Analytical Techniques for this compound Analysis

Analytical PlatformApplication in this compound AnalysisPotential Future Enhancements
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of deuterated fatty acid methyl esters derived from this compound. nih.govImproved capillary column technology for better separation of isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of intact this compound and its lipid metabolites in complex biological matrices. nih.govfrontiersin.orgIntegration of ion mobility spectrometry for enhanced separation of lipid species.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements to distinguish between labeled and unlabeled lipid species. nih.govfrontiersin.orgIncreased mass resolution and sensitivity for detection of low-abundance metabolites.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of this compound metabolites by fragmentation analysis. youtube.comDevelopment of new fragmentation techniques for more detailed structural information.

Applications in Investigating Novel Lipid Signatures in Non-Human Disease Models

Non-human disease models, such as yeast, C. elegans, and rodents, are instrumental in dissecting the molecular mechanisms of human diseases. The use of this compound in these models can provide critical insights into the role of very-long-chain fatty acids (VLCFAs) in various pathologies.

For example, the non-deuterated form of trierucin (B53456) is a key component of Lorenzo's oil, which is used in the management of adrenoleukodystrophy (ALD), a genetic disorder characterized by the accumulation of VLCFAs. wikipedia.orgtaylorandfrancis.comulf.org By using this compound in an ALD animal model, researchers could precisely track the metabolism of erucic acid and investigate how it influences the levels of other VLCFAs at a molecular level. researchgate.net This could lead to a better understanding of the therapeutic mechanism of Lorenzo's oil and potentially aid in the development of more effective treatments. nih.gov

Studies in simpler organisms like C. elegans have already shown the utility of deuterated polyunsaturated fatty acids in reducing oxidative stress and extending lifespan. nih.gov A similar approach with this compound could be employed to study its effects on lipid peroxidation and cellular health in models of neurodegenerative diseases or metabolic disorders where lipid dysregulation is a key feature.

Table 2: Potential Applications of this compound in Non-Human Disease Models

Disease ModelResearch FocusPotential Insights from this compound
Adrenoleukodystrophy (ALD) Mouse Model Pathogenesis and treatment of ALD. wikipedia.orgtaylorandfrancis.comElucidation of the metabolic fate of erucic acid and its impact on VLCFA accumulation. researchgate.net
C. elegans Aging and oxidative stress. nih.govAssessment of the role of erucic acid in modulating lipid peroxidation and lifespan.
Diabetic Rat Model Diabetic dyslipidemia.Tracing the contribution of dietary erucic acid to triglyceride accumulation and insulin (B600854) resistance.
Glioblastoma Cell Culture Cancer cell metabolism. nih.govInvestigating the antineoplastic effects of erucic acid and its incorporation into cancer cell lipids.

Contribution to Metabolic Engineering Efforts in Industrial Crop Development

Metabolic engineering in plants aims to enhance crop traits, such as yield and nutritional value, by modifying their metabolic pathways. researchgate.net Stable isotope tracers like this compound can play a significant role in these efforts by providing a means to track the flow of fatty acids through engineered pathways.

For instance, in the development of oilseed crops with altered fatty acid profiles, this compound could be used as an external standard or tracer to monitor the efficiency of newly introduced enzymatic pathways. By supplying deuterated precursors, researchers can follow their incorporation into triglycerides and other lipids, thereby assessing the success of the genetic modification.

Stable isotope labeling has been successfully used in plant metabolomics to trace the metabolic fate of various compounds. nih.govfrontiersin.org Applying this principle with this compound or its constituent deuterated erucic acid in crops like rapeseed or mustard, which naturally produce erucic acid, could help in optimizing the production of specific high-value fatty acids. This could lead to the development of new crop varieties with improved oil compositions for industrial or nutritional purposes.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Trierucin-d5 with high isotopic purity?

  • Methodological Answer : Synthesis of this compound requires deuterium labeling at specific acyl chain positions. A validated approach involves catalytic deuteration of erucic acid precursors using palladium-based catalysts under controlled hydrogen-deuterium exchange conditions. Purity (>98%) is confirmed via nuclear magnetic resonance (NMR) for positional deuterium distribution and mass spectrometry (MS) for isotopic enrichment ratios .
  • Data Consideration : Include a table comparing deuteration efficiency under varying temperatures (25–60°C) and catalyst loadings (0.5–5% w/w).

Q. How can researchers validate the stability of this compound in experimental matrices (e.g., lipid bilayers or serum)?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C, pH 7.4) with LC-MS/MS monitoring. Quantify degradation products (e.g., hydrolyzed fatty acids) using deuterated internal standards. Statistical models (e.g., Arrhenius equations) predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How should experimental designs address discrepancies in this compound quantification across lipidomic studies?

  • Methodological Answer : Contradictions often arise from matrix effects (e.g., phospholipid interference). Mitigate this by:

  • Pre-analytical adjustments : Use matrix-matched calibration curves with deuterated analogs.
  • Data normalization : Apply post-acquisition corrections (e.g., batch-effect removal via ComBat algorithms).
  • Triangulation : Cross-validate results using orthogonal techniques like ion mobility spectrometry .
    • Example : A 2024 study resolved 20% variability in plasma lipidomics by integrating isotopic dilution with drift-tube ion mobility filtering .

Q. What strategies resolve conflicting data on this compound’s role in lipid raft formation?

  • Methodological Answer : Discrepancies may stem from model system differences (e.g., synthetic vs. native membranes). Design experiments to:

  • Control variables : Compare raft stability in detergent-resistant membranes (DRMs) vs. atomic force microscopy (AFM)-characterized bilayers.
  • Leverage isotopic tracing : Use deuterium contrast in neutron scattering to differentiate this compound’s spatial distribution .
    • Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to isolate experimental artifacts from biologically significant trends .

Methodological Guidance

Q. How to optimize this compound extraction protocols for low-abundance lipid samples?

  • Methodological Answer : For trace-level analysis (e.g., <1 ng/µL):

  • Solid-phase extraction (SPE) : Use C18 cartridges with deuterated recovery standards.
  • Derivatization : Enhance MS sensitivity via pentafluorobenzyl ester formation.
  • Quality control : Include process blanks and spike-recovery experiments (target: 85–115% recovery) .

Q. What statistical frameworks are suitable for analyzing dose-response relationships involving this compound?

  • Methodological Answer : Use non-linear regression (e.g., four-parameter logistic models) for EC50/IC50 calculations. For multi-parametric datasets (e.g., lipidomics + transcriptomics), apply machine learning pipelines (e.g., random forests) to identify synergistic pathways .

Handling Data Contradictions

Q. How to address inconsistent findings in this compound’s metabolic flux rates across cell lines?

  • Methodological Answer : Variability often reflects cell-specific enzyme expression (e.g., elongases vs. desaturases). Mitigate by:

  • Gene silencing : Knock down competing enzymes (e.g., FADS2) to isolate this compound metabolism.
  • Isotope tracing : Use 13C-labeled glucose to track deuterium incorporation into downstream metabolites .

Ethical and Reproducibility Standards

Q. What documentation is required to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Experimental details : Report catalyst batches, deuterium sources (e.g., D2O purity), and MS instrument parameters (e.g., collision energy).
  • Data sharing : Deposit raw spectra in repositories like MetaboLights with unique identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.